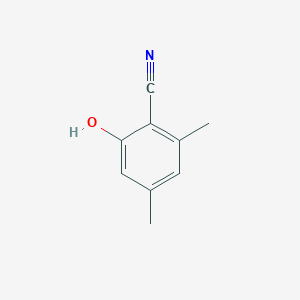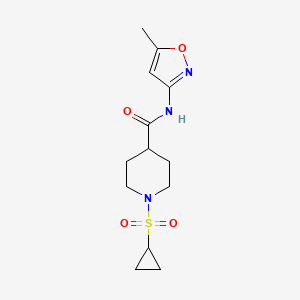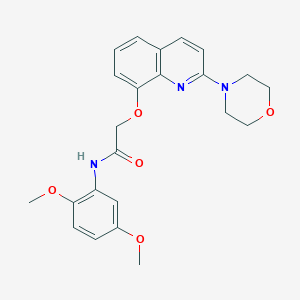
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide, commonly known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and drug development.
Wirkmechanismus
The mechanism of action of DPA is not fully understood. However, it has been suggested that DPA may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. DPA has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the liver and brain of rats.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages when used in lab experiments. It is a stable and non-toxic compound that can be easily synthesized. DPA has also been shown to exhibit good solubility in various solvents such as chloroform, acetone, and ethanol. However, DPA has some limitations when used in lab experiments. It has poor water solubility, which can make it difficult to administer to animals. DPA also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the use of DPA in scientific research. One potential application is in the development of new drugs for the treatment of cancer. DPA has been shown to exhibit anti-cancer properties in animal models and may be a promising candidate for further research. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to exhibit neuroprotective effects in animal models and may have potential as a therapeutic agent. Finally, DPA may be useful in the development of new anti-inflammatory drugs that target COX-2.
Synthesemethoden
The synthesis of DPA involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as sodium carbonate. The reaction results in the formation of DPA as a yellow crystalline solid with a melting point of 146-148°C. The yield of DPA can be increased by using a solvent such as chloroform or acetone.
Wissenschaftliche Forschungsanwendungen
DPA has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. DPA has also been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(6-4-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDXNOFSVINZQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)


![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)

![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)